molecular formula C12H11Cl2FN2O3 B3097543 tert-Butyl 4,6-dichloro-7-fluoro-3-oxo-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate CAS No. 1312693-67-6

tert-Butyl 4,6-dichloro-7-fluoro-3-oxo-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate

Cat. No. B3097543
CAS RN: 1312693-67-6
M. Wt: 321.13 g/mol
InChI Key: HABPUQRAKKBZJJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains a pyrrolo[3,4-c]pyridine core, which is a type of bicyclic heterocycle . The tert-butyl, dichloro, fluoro, and carboxylate groups are common in organic chemistry and often influence the physical, chemical, and biological properties of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the carboxylate group could participate in acid-base reactions, and the halogens (chloro and fluoro groups) could potentially be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like carboxylate could impact its solubility in different solvents .

Scientific Research Applications

Synthesis of Piperidine Derivatives

tert-Butyl 4,6-dichloro-7-fluoro-3-oxo-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate is utilized in the synthesis of various piperidine derivatives. For instance, Moskalenko and Boev (2014) demonstrated the synthesis of tert-butyl (3aR,7aS)-3a-hydroxyhexahydrofuro[2,3-c]pyridine-6(2H)-carboxylate, which is then transformed into 2,3,4,5,6,7-hexahydrofuro[2,3-c]pyridine hydrochloride. This compound further reacts with various electrophiles, yielding N-substituted hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).

Synthesis and Characterization of Thieno[2,3-c]pyridine Derivatives

Çolak et al. (2021) synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These derivatives were characterized using spectroscopic methods and X-ray crystallographic analysis (Çolak et al., 2021).

Interaction Studies and Molecular Structures

Interaction with Glycine Esters

Zinchenko et al. (2018) explored the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with tert-butyl glycinate. This study revealed the formation of derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. The reaction features and prospects for synthesizing biologically active compounds were also described (Zinchenko et al., 2018).

Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate

Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester and characterized its molecular structure using spectroscopic methods and X-ray diffraction analysis. This compound exhibited a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound is intended for use as a drug, its mechanism of action would describe how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many organic compounds pose risks related to flammability, reactivity, and health hazards .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical compound, future research could involve further studies on its efficacy, safety, and mechanism of action .

properties

IUPAC Name

tert-butyl 4,6-dichloro-7-fluoro-3-oxo-1H-pyrrolo[3,4-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2FN2O3/c1-12(2,3)20-11(19)17-4-5-6(10(17)18)8(13)16-9(14)7(5)15/h4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABPUQRAKKBZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1=O)C(=NC(=C2F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401108540
Record name 2H-Pyrrolo[3,4-c]pyridine-2-carboxylic acid, 4,6-dichloro-7-fluoro-1,3-dihydro-3-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401108540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1312693-67-6
Record name 2H-Pyrrolo[3,4-c]pyridine-2-carboxylic acid, 4,6-dichloro-7-fluoro-1,3-dihydro-3-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312693-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrrolo[3,4-c]pyridine-2-carboxylic acid, 4,6-dichloro-7-fluoro-1,3-dihydro-3-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401108540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4,6-dichloro-7-fluoro-3-oxo-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
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tert-Butyl 4,6-dichloro-7-fluoro-3-oxo-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
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tert-Butyl 4,6-dichloro-7-fluoro-3-oxo-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
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tert-Butyl 4,6-dichloro-7-fluoro-3-oxo-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
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tert-Butyl 4,6-dichloro-7-fluoro-3-oxo-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
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tert-Butyl 4,6-dichloro-7-fluoro-3-oxo-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate

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